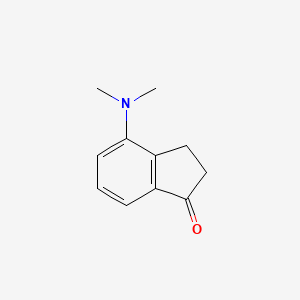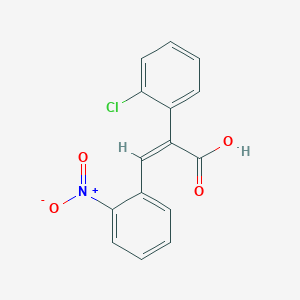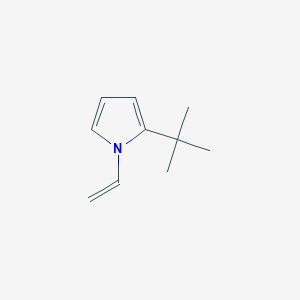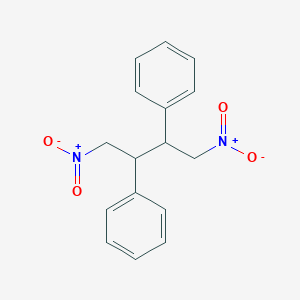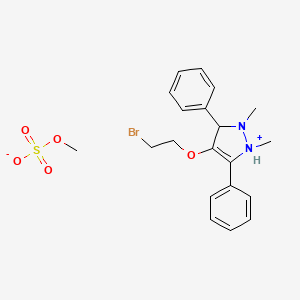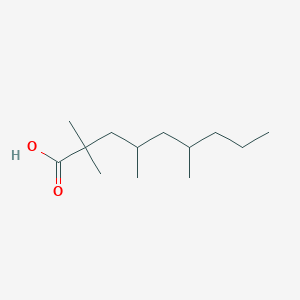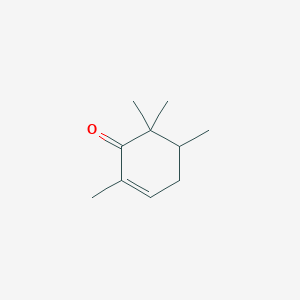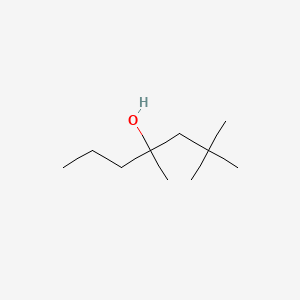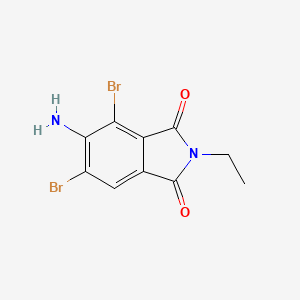
5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms into the isoindole ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Ethylation: Addition of the ethyl group via alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce various substituted isoindole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, isoindole derivatives are often studied for their potential therapeutic properties. This compound may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials. Their chemical stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione would depend on its specific biological activity. Generally, isoindole derivatives may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4,6-dibromo-1H-isoindole-1,3(2H)-dione: Lacks the ethyl group.
5-Amino-4,6-dichloro-2-ethyl-1H-isoindole-1,3(2H)-dione: Chlorine atoms instead of bromine.
5-Amino-4,6-dibromo-2-methyl-1H-isoindole-1,3(2H)-dione: Methyl group instead of ethyl.
Uniqueness
The presence of both bromine atoms and the ethyl group in 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione may confer unique chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, stability, and biological activity.
Properties
CAS No. |
60878-39-9 |
|---|---|
Molecular Formula |
C10H8Br2N2O2 |
Molecular Weight |
347.99 g/mol |
IUPAC Name |
5-amino-4,6-dibromo-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H8Br2N2O2/c1-2-14-9(15)4-3-5(11)8(13)7(12)6(4)10(14)16/h3H,2,13H2,1H3 |
InChI Key |
ZTBIIJSYVITKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C(=C2C1=O)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


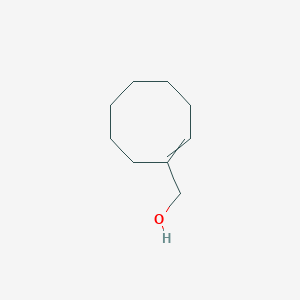
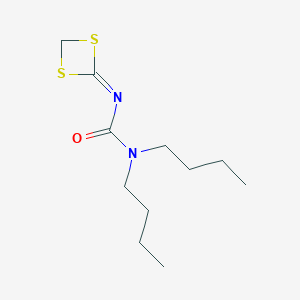
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
